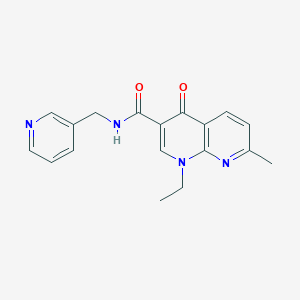
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the body. TCB-2 has been the subject of scientific research due to its potential applications in the field of pharmacology.
作用机制
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the release of neurotransmitters such as dopamine and glutamate, which are involved in mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which are involved in mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has also been found to increase heart rate and blood pressure, which are indicative of its sympathomimetic properties.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on the central nervous system in a more precise and controlled manner. However, one of the limitations of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine is its potential for toxicity, which can lead to adverse effects in animal models and humans.
未来方向
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric and neurological disorders. Another area of interest is the study of the role of the 5-HT2A receptor in the regulation of sleep and circadian rhythms. Additionally, further research is needed to investigate the potential long-term effects of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine on the central nervous system and to develop strategies to mitigate its toxicity.
合成方法
The synthesis of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine involves several chemical reactions, including the condensation of 3,4-dimethylbenzaldehyde with 2-thiophenecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a reaction with piperazine in the presence of acetic anhydride.
科学研究应用
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study the effects of serotonin on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and pathological processes, including mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used to investigate the role of the 5-HT2A receptor in these processes and to develop new drugs that target this receptor.
属性
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-6-15(12-14(13)2)18-7-9-19(10-8-18)17(20)16-4-3-11-21-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNJIDFOKDSQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(2-thienylcarbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)




![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
